9-Hydroxysemperoside aglucone
Description
9-Hydroxysemperoside aglucone (9-OHSA) is a biologically active iridoid-derived compound isolated from Verbena littoralis H. B. K., a medicinal plant native to Paraguay. It was identified as a key component in enhancing nerve growth factor (NGF)-mediated neurite elongation in PC12D cells . Unlike other neuroactive compounds, 9-OHSA specifically potentiates neurite elongation (at 100–300 µM) without increasing the proportion of cells developing neurites, suggesting a unique mechanism targeting cytoskeletal remodeling or signaling pathways downstream of NGF .
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1S,4S,6S,7S,10S,11S)-7,10-dihydroxy-6-methyl-3,9-dioxatricyclo[5.3.1.04,11]undecan-2-one |
InChI |
InChI=1S/C10H14O5/c1-4-2-5-7-6(9(12)15-5)8(11)14-3-10(4,7)13/h4-8,11,13H,2-3H2,1H3/t4-,5-,6-,7+,8-,10-/m0/s1 |
InChI Key |
SNNJSMNZDVHVIU-QEPMPPCBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3[C@@]1(CO[C@@H]([C@H]3C(=O)O2)O)O |
Canonical SMILES |
CC1CC2C3C1(COC(C3C(=O)O2)O)O |
Synonyms |
9-hydroxysemperoside aglucone 9-OHSA |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Context of Iridoid Aglucones
Iridoid aglucones are non-glycosylated derivatives of iridoids, characterized by a cyclopentanopyran skeleton. The absence of sugar moieties increases their reactivity, particularly at hydroxyl and carbonyl groups. Key structural features of 9-hydroxysemperoside aglucone (hypothetical structure) would include:
-
A cyclopenta[ c]pyran core with a hydroxyl group at C9.
-
Adjacent ketone functionalities (C1 and C11) enabling keto-enol tautomerism.
-
γ-Lactone or ester groups (common in related compounds like cornolactones A–D) .
2.1. Oxidation and Reduction Reactions
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Oxidation of Alcohols : The C9 hydroxyl group may undergo oxidation to a ketone under strong oxidizing conditions (e.g., Jones reagent or PCC).
Example :
7. -
Reduction of Ketones : Ketones (e.g., C1/C11) can be reduced to secondary alcohols using NaBH₄ or LiAlH₄ .
2.2. Ring-Opening and Rearrangements
-
γ-Lactone Hydrolysis : Acidic or basic conditions may cleave γ-lactones to form diacids or esters.
Example :
. -
Retro-Aldol Reactions : Base-induced cleavage of α,β-unsaturated ketones (if present) .
2.3. Functionalization via C–H Activation
N,O-Bidentate directing groups (e.g., anthraquinone-derived amides) enable metal-catalyzed C–H bond functionalization (e.g., Pd-catalyzed arylation) .
Mechanism :
Comparative Reactivity of Related Aglucones
Data from structurally similar compounds provide insights into reaction behavior:
Synthetic Challenges and Stability
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Ring Strain : Nine-membered carbocycles exhibit high ring strain, favoring fragmentation over cyclization .
-
Tautomerization : Keto-enol equilibria complicate regioselective reactions (e.g., nucleophilic additions) .
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Stereochemical Control : Axial chirality in cyclopentanopyran systems necessitates asymmetric catalysis .
Data Limitations
Comparison with Similar Compounds
Iridoid Aglucones
- Gentiopicral: The aglucone of gentiopicroside, gentiopicral is a secoiridoid with chemotaxonomic significance in the Oleaceae family.
- Catalpol Derivatives : Compounds like 6,6'-di-O-caffeoylcatalpol (from Veronica species) share structural motifs with 9-OHSA, including esterified caffeoyl groups. However, catalpol derivatives exhibit anti-inflammatory and antioxidant properties rather than neurotrophic effects. The esterification positions (e.g., 6-O- and 6'-O-) influence bioactivity, as confirmed by HMBC correlations in NMR studies .
Flavonoid Aglucones
- Isohamnetin Aglucone: Derived from flavonoid glycosides (e.g., isohamnetin-3-O-neohesperidoside), this aglucone is associated with antioxidant activity. Structural identification via UPLC-QTOF/MS/MS highlights fragmentation patterns (e.g., m/z 287, 273) distinct from iridoids like 9-OHSA .
Coumarin Aglucones
- Marmesin: A coumarin aglucone found in Aegle marmelos, marmesin forms glucosides like ammajin. Its optical isomer, nodakenetin, occurs in nodakenin. Unlike 9-OHSA, marmesin derivatives are studied for phototoxic and antimicrobial effects. Synthesis involves coupling with D-glucose via pentaacetylglucose, a method differing from 9-OHSA’s natural extraction .
Sterol Aglucones
- Sitosterol: The aglucone of sitosterol-d-glucoside (a sterol glycoside) is structurally unrelated to 9-OHSA.
Comparative Data Table
Key Research Findings and Distinctions
- Mechanistic Specificity : 9-OHSA uniquely enhances neurite elongation without affecting cell proliferation, unlike gelsemiol (a co-isolate from V. littoralis), which increases both neurite-bearing cells and elongation .
- Structural Influences : Esterification patterns (e.g., caffeoyl groups in catalpol derivatives) and backbone type (iridoid vs. coumarin) dictate functional divergence. 9-OHSA’s hydroxylation at C9 may facilitate interactions with NGF signaling components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
